molecular formula C30H31N3O3S B15011014 N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline

N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline

Cat. No.: B15011014
M. Wt: 513.7 g/mol
InChI Key: PITCHTJKRRYKFG-UHFFFAOYSA-N
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Description

(E)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]-N-[4-(OCTYLOXY)PHENYL]METHANIMINE is a complex organic compound that features a quinoline moiety, a nitro group, and an octyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]-N-[4-(OCTYLOXY)PHENYL]METHANIMINE typically involves multiple steps:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Nitro Group: Nitration of the quinoline derivative can be performed using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Sulfanyl Group: The quinoline derivative can be reacted with thiols to introduce the sulfanyl group.

    Formation of the Methanimine Linkage: This involves the condensation of the nitro-quinoline derivative with an aldehyde or ketone in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Techniques such as high-pressure reactions, continuous flow synthesis, and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Tetrahydroquinoline Derivatives: Formed from the reduction of the quinoline moiety.

    Substituted Sulfanyl Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Research: It can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules.

    Industrial Applications: It may be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which (E)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]-N-[4-(OCTYLOXY)PHENYL]METHANIMINE exerts its effects depends on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Materials Science: Its electronic properties may be exploited in the design of organic semiconductors or other electronic materials.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety.

    Nitro Compounds: Nitrobenzene and nitroaniline are examples of compounds with nitro groups.

    Sulfanyl Compounds: Thiophenol and thiourea are examples of compounds with sulfanyl groups.

Uniqueness

(E)-1-[3-NITRO-4-(QUINOLIN-5-YLSULFANYL)PHENYL]-N-[4-(OCTYLOXY)PHENYL]METHANIMINE is unique due to its combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C30H31N3O3S

Molecular Weight

513.7 g/mol

IUPAC Name

1-(3-nitro-4-quinolin-5-ylsulfanylphenyl)-N-(4-octoxyphenyl)methanimine

InChI

InChI=1S/C30H31N3O3S/c1-2-3-4-5-6-7-20-36-25-16-14-24(15-17-25)32-22-23-13-18-30(28(21-23)33(34)35)37-29-12-8-11-27-26(29)10-9-19-31-27/h8-19,21-22H,2-7,20H2,1H3

InChI Key

PITCHTJKRRYKFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)SC3=CC=CC4=C3C=CC=N4)[N+](=O)[O-]

Origin of Product

United States

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